Ormetoprim

Catalog No.
S538240
CAS No.
6981-18-6
M.F
C14H18N4O2
M. Wt
274.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ormetoprim

CAS Number

6981-18-6

Product Name

Ormetoprim

IUPAC Name

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)

InChI Key

KEEYRKYKLYARHO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,4-diamino-5-(6-methylveratryl)pyrimidine, ormetoprim

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

The exact mass of the compound Ormetoprim is 274.143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ormetoprim (CAS: 6981-18-6) is a diaminopyrimidine derivative and a potent dihydrofolate reductase (DHFR) inhibitor, primarily utilized as an antimicrobial potentiator in veterinary and agricultural formulations [1]. By blocking the conversion of dihydrofolate to tetrahydrofolate, it disrupts bacterial folic acid synthesis. In industrial procurement, Ormetoprim is highly valued for its favorable pharmacokinetic profile—specifically its extended half-life and high volume of distribution—which allows it to be co-formulated with long-acting sulfonamides like sulfadimethoxine [2]. This specific pairing enables once-daily dosing regimens and superior tissue penetration in target species compared to standard trimethoprim-based alternatives [2].

Substituting Ormetoprim with the more ubiquitous Trimethoprim (TMP) often leads to formulation mismatches and sub-optimal pharmacokinetic synchronization in specific veterinary applications[1]. While TMP is effective, its elimination half-life in many target species is mismatched with long-acting sulfonamides, necessitating twice-daily dosing and increasing handling costs [1]. Furthermore, Ormetoprim exhibits highly specific synergistic ratios (optimally formulated at 1:5 with sulfadimethoxine) that have been strictly validated for regulatory withdrawal periods in aquaculture and food-producing animals [2]. Generic substitution disrupts this validated PK/PD matching, risking either toxicity from drug accumulation or therapeutic failure due to rapid potentiator clearance [2].

Optimal Fractional Inhibitory Concentration (FIC) in Co-Formulation

In formulation development, Ormetoprim demonstrates profound synergy with sulfadimethoxine (SDM). While the absolute lowest in vitro FIC (0.0778) occurs at a 40:1 SDM:OMP ratio, pharmacokinetic matching in vivo dictates a 5:1 formulation ratio, which still maintains a highly synergistic FIC of 0.0871[1]. This allows formulators to achieve maximum bactericidal effect while ensuring both active pharmaceutical ingredients deplete at compatible rates[1].

Evidence DimensionFractional Inhibitory Concentration (FIC)
Target Compound DataOrmetoprim + SDM (5:1 ratio)
Comparator Or BaselineSDM alone (Baseline additive effect)
Quantified DifferenceFIC of 0.0871 (highly synergistic, <0.5) compared to baseline.
ConditionsIn vitro susceptibility testing across 6 bacterial strains.

Validates the specific 1:5 procurement ratio required for manufacturing synergistic veterinary antimicrobials.

Reduction of Sulfonamide Resistance Incidence

The addition of Ormetoprim to sulfadimethoxine drastically restores efficacy in sulfonamide-resistant bacterial strains. In clinical isolates, while 100% of selected strains were resistant to SDM alone, the application of a 5:1 SDM:OMP ratio reduced the incidence of resistance to only 27% in Gram-positive strains and 56% in Gram-negative strains[1]. This dual-blockade mechanism prevents pathway bypass [1].

Evidence DimensionIncidence of resistance in SDM-resistant strains
Target Compound DataOrmetoprim + SDM (5:1 ratio)
Comparator Or BaselineSulfadimethoxine alone (100% resistance)
Quantified DifferenceResistance reduced by 73% (Gram-positive) and 44% (Gram-negative).
ConditionsIn vitro screening of 98 Gram-positive and 194 Gram-negative SDM-resistant strains.

Justifies the procurement of Ormetoprim as an essential potentiator to extend the commercial lifecycle of standard sulfonamide therapies.

Pharmacokinetic Synchronization and Dosing Frequency

Ormetoprim is specifically selected over Trimethoprim for pairing with sulfadimethoxine due to its complementary elimination kinetics. In target species such as dogs, the matched half-lives allow for a loading dose of 55 mg/kg followed by a once-daily maintenance dose of 27.5 mg/kg[1]. In contrast, Trimethoprim's faster clearance often requires 12-hour dosing intervals to maintain therapeutic minimum inhibitory concentrations (MIC) when paired with shorter-acting sulfonamides [2].

Evidence DimensionDosing frequency requirement
Target Compound DataOrmetoprim (co-formulated with SDM)
Comparator Or BaselineTrimethoprim (standard formulations)
Quantified DifferenceEnables 24-hour (once-daily) dosing intervals versus 12-hour (twice-daily) intervals.
ConditionsIn vivo pharmacokinetic profiling in veterinary species.

Reduces administration labor and improves compliance in agricultural and veterinary applications, providing a strong commercial advantage.

Regulatory Withdrawal Profiling in Aquaculture

For aquaculture procurement, Ormetoprim's tissue depletion profile is well-characterized, ensuring regulatory compliance. In species like channel catfish, the OMP/SDM combination achieves rapid tissue clearance, allowing for a short withdrawal period of just 3 days, whereas other antibiotic classes or mismatched combinations can require significantly longer withholding times [1].

Evidence DimensionRegulatory withdrawal period
Target Compound DataOrmetoprim (in Romet-30 formulation)
Comparator Or BaselineStandard salmonid withdrawal baselines
Quantified Difference3-day withdrawal in catfish versus 42 days in salmonids.
ConditionsIn vivo tissue depletion studies in aquaculture.

Critical for aquaculture feed manufacturers who must guarantee short withdrawal times for commercial harvest viability.

Veterinary Antimicrobial Co-Formulations

Ormetoprim is the preferred choice for formulating once-daily broad-spectrum therapeutics for companion animals, specifically targeting skin and soft tissue infections where Trimethoprim-based drugs require more frequent dosing [1].

Aquaculture Medicated Feeds

Ideal for integration into pelleted feeds for the treatment of enteric septicemia in catfish and furunculosis in salmonids, leveraging its validated tissue depletion kinetics and short withdrawal periods [2].

Poultry Coccidiostats

Used in poultry production to combat coccidiosis and bacterial infections, where its specific synergy with sulfadimethoxine provides a cost-effective method to overcome widespread sulfonamide resistance [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

274.14297583 Da

Monoisotopic Mass

274.14297583 Da

Heavy Atom Count

20

LogP

1.23 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M3EFS94984

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

6981-18-6

Wikipedia

Ormetoprim

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Guerard JJ, Chin YP. Photodegradation of ormetoprim in aquaculture and stream-derived dissolved organic matter. J Agric Food Chem. 2012 Oct 3;60(39):9801-6. doi: 10.1021/jf302564d. Epub 2012 Sep 24. PubMed PMID: 22950359.
2: Yang YJ, Liu XW, Li B, Li SH, Kong XJ, Qin Z, Li JY. Simultaneous determination of diaveridine, trimethoprim and ormetoprim in feed using high performance liquid chromatography tandem mass spectrometry. Food Chem. 2016 Dec 1;212:358-66. doi: 10.1016/j.foodchem.2016.05.184. Epub 2016 Jun 1. PubMed PMID: 27374543.
3: Davami A, Peterson RA, Jones WT, Ilardi RL. Compatibility of sulfadimethoxine and ormetoprim with lasalocid and monensin on performance of male broiler chickens. Poult Sci. 1987 Feb;66(2):373-5. PubMed PMID: 3588507.
4: Bakal RS, Bai SA, Stoskopf MK. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis). J Vet Pharmacol Ther. 2004 Feb;27(1):1-6. PubMed PMID: 14995959.
5: Brown MP, Gronwall RR, Houston AE. Pharmacokinetics and body fluid and endometrial concentrations of ormetoprim-sulfadimethoxine in mares. Can J Vet Res. 1989 Jan;53(1):12-6. PubMed PMID: 2914221; PubMed Central PMCID: PMC1255505.
6: Vasilopulos RJ, Mackin A, Lavergne SN, Trepanier LA. Nephrotic syndrome associated with administration of sulfadimethoxine/ormetoprim in a dobermann. J Small Anim Pract. 2005 May;46(5):232-6. PubMed PMID: 15909446.
7: Blackwell TE, Werdin RE, Eisenmenger MC, FitzSimmons MA. Goitrogenic effects in offspring of swine fed sulfadimethoxine and ormetoprim in late gestation. J Am Vet Med Assoc. 1989 Feb 15;194(4):519-23. PubMed PMID: 2921200.
8: Dunbar MR, Foreyt WJ. Prevention of coccidiosis in domestic dogs and captive coyotes (Canis latrans) with sulfadimethoxine-ormetoprim combination. Am J Vet Res. 1985 Sep;46(9):1899-902. PubMed PMID: 4051296.
9: Biel-Zielińska A, Brzeziński J. [Neurochemical disorders in rats caused by combined action of Primor and thiram. I. Changes in catecholamine and serotonin levels in the brain, heart and adrenal glands of rats with acute poisoning]. Rocz Panstw Zakl Hig. 1991;42(2):195-203. Polish. Erratum in: Rocz Panstw Zakl Hig 1991;42(4):following 357. PubMed PMID: 1803448.
10: Kosoff RE, Chen CY, Wooster GA, Getchell RG, Clifford A, Craigmill AL, Bowser PR. Sulfadimethoxine and ormetoprim residues in three species of fish after oral dosing in feed. J Aquat Anim Health. 2007 Jun;19(2):109-15. doi: 10.1577/H06-038.1. PubMed PMID: 18201051.
11: Droy BF, Goodrich MS, Lech JJ, Kleinow KM. Bioavailability, disposition and pharmacokinetics of 14C-ormetoprim in rainbow trout (Salmo gairdneri). Xenobiotica. 1990 Feb;20(2):147-57. PubMed PMID: 2333711.
12: Abascal JF, Abella M, Marinetto E, Pascau J, Desco M. A Novel Prior- and Motion-Based Compressed Sensing Method for Small-Animal Respiratory Gated CT. PLoS One. 2016 Mar 9;11(3):e0149841. doi: 10.1371/journal.pone.0149841. eCollection 2016. PubMed PMID: 26959370; PubMed Central PMCID: PMC4784891.
13: Wilson WD, George LW, Baggot JD, Adamson PJ, Hietala SK, Mihalyi JE. Ormetoprim-sulfadimethoxine in cattle: pharmacokinetics, bioavailability, distribution to the tears, and in vitro activity against Moraxella bovis. Am J Vet Res. 1987 Mar;48(3):407-14. PubMed PMID: 3565896.
14: Tanabe A, Kondo Y, Toriumi T. [Effect of sulfamonomethoxine and ormetoprim on leucocytozoon infection in chickens]. Nihon Yakurigaku Zasshi. 1986 Mar;87(3):273-9. Japanese. PubMed PMID: 3086195.
15: Hasbullah, Itahana H, Uchida T, Inamoto T, Nakai Y, Ogimoto K. Medication of feedlot calves infected with Eimeria spp. by a combination of sulfamonomethoxine and ormetoprim. J Vet Med Sci. 1996 Feb;58(2):169-70. PubMed PMID: 8672590.
16: Potter RA, Burns BG, van de Riet JM, North DH, Darvesh R. Simultaneous determination of 17 sulfonamides and the potentiators ormetoprim and trimethoprim in salmon muscle by liquid chromatography with tandem mass spectrometry detection. J AOAC Int. 2007 Jan-Feb;90(1):343-8. PubMed PMID: 17373466.
17: Samuelsen OB, Ervik A, Wennevik V. Absorption, tissue distribution, metabolism and excretion of ormetoprim and sulphadimethoxine in Atlantic salmon (Salmo salar) after intravenous and oral administration of Romet. Xenobiotica. 1995 Nov;25(11):1169-80. PubMed PMID: 8592867.
18: Topic Popovic N, Babish JG, Bowser PR. Observational study of hepatic cytochrome P-450 protein expression and activity in summer flounder (Paralichtys dentatus) after combination ormetoprim-sulfadimethoxine treatment. Chemotherapy. 2007;53(5):313-5. Epub 2007 Aug 29. PubMed PMID: 17728539.
19: Lin SY, Jeng SL. Comparison of ion-pairing and ion-suppressing liquid chromatographic methods for the determination of pyrimethamine and ormetoprim in chicken feed. J Chromatogr Sci. 2002 Jul;40(6):331-6. PubMed PMID: 12137205.
20: Sanders SM, Srivastava P, Feng Y, Dane JH, Basile J, Barnett MO. Sorption of the veterinary antimicrobials sulfadimethoxine and ormetoprim in soil. J Environ Qual. 2008 Jun 23;37(4):1510-8. doi: 10.2134/jeq2007.0215. Print 2008 Jul-Aug. PubMed PMID: 18574183.

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